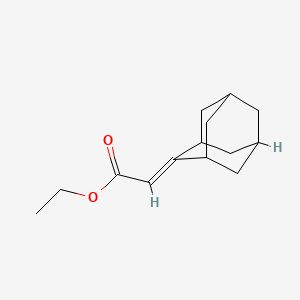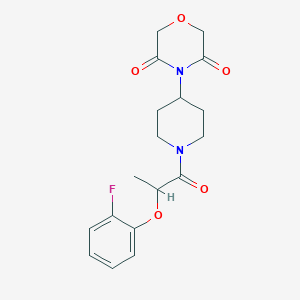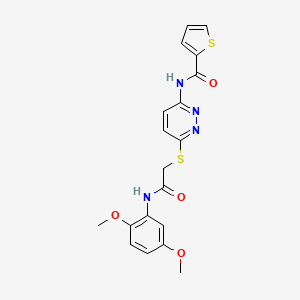![molecular formula C9H7NO5 B2966639 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid CAS No. 99517-31-4](/img/structure/B2966639.png)
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid
Descripción general
Descripción
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is a chemical compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid involves the use of nitric acid and trifluoroacetic acid. The reaction is carried out in an ice-cooled solution of 2,3-dihydrobenzo[b]furan-7-carboxylic acid. After the addition of nitric acid, the cooling bath is removed and the mixture is stirred for an additional 3 hours. The mixture is then poured into ice-water and the precipitate is collected on a filter .Molecular Structure Analysis
The molecular structure of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid consists of 15 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid has a molar refractivity of 51.57 and a topological polar surface area (TPSA) of 92.35 Ų . It has a log Po/w (iLOGP) of 1.14 . Its solubility is 1.63 mg/ml .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Characterization
- The synthesis and characterization of organotin(IV) carboxylates derived from Schiff bases have shown significant in vitro antimicrobial activities against a range of fungi and bacteria. These compounds, which include derivatives of related nitrofuran carboxylic acids, display potential as biocides with low toxicity at MIC50 concentrations (Dias et al., 2015).
- A study on the synthesis of nitrofuran derivatives, including those related to 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid, highlighted their application in generating radiolabeled compounds for potential use in tracking and diagnostic studies (Elsom & Hawkins, 1978).
- Research into the Perkin cyclization of certain alkanic acids has led to the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, demonstrating the utility of nitrobenzo[b]furans in organic synthesis and the exploration of reaction mechanisms (Kowalewska & Kwiecień, 2008).
Medicinal Chemistry and Biological Applications
- The design and synthesis of new nitroaromatic carboxylic acids and semicarbazones have been studied for their potential anti-leishmanial activity. These compounds exhibit promising results against Leishmania infantum, indicating the relevance of nitroaromatic structures in developing new therapeutic agents (Dias et al., 2015).
- Synthesis of 2-substituted benzo[b]furans/nitrobenzo[b]furans in water via Pd/C catalyzed reactions presents an efficient method for generating these compounds, suggesting their broad utility in chemical synthesis and potential pharmaceutical applications (Pal, Subramanian, & Yeleswarapu, 2003).
Material Science and Sensor Technology
- Tautomeric crown-containing chemosensors for alkali-earth metal cations have been developed using derivatives of benzo[b]furans. These chemosensors exhibit fluorescence changes upon complexation with metal ions, underscoring the potential of nitrobenzo[b]furan derivatives in sensor technology and material science (Dubonosov et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-9(12)7-4-6(10(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXANUIYKGGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2966558.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966560.png)
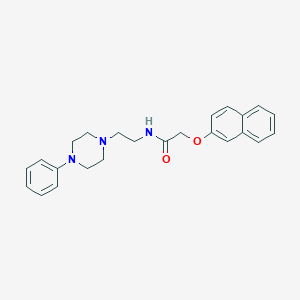
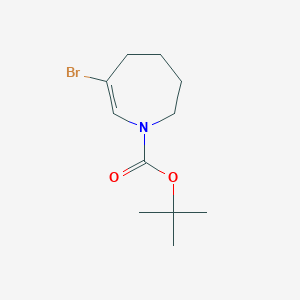

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)
![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)
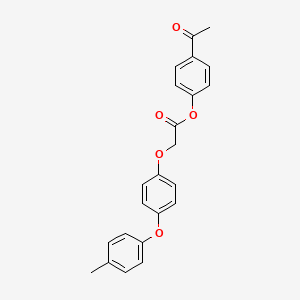
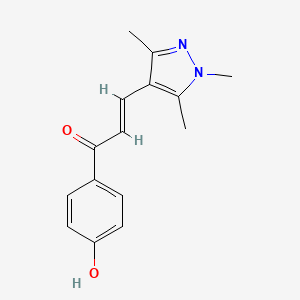

![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)
